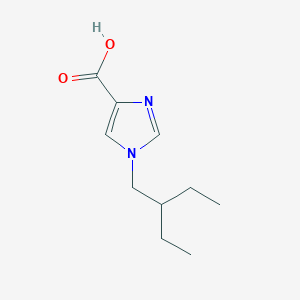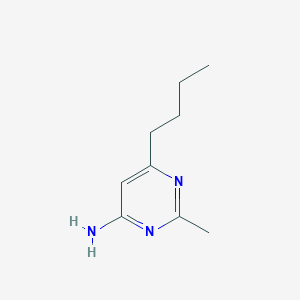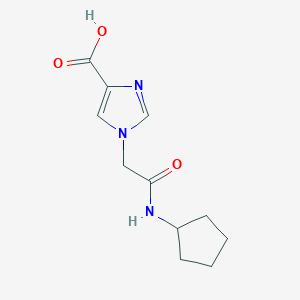
1-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol
Overview
Description
“1-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1803592-98-4 . It is a powder at room temperature . This compound is versatile and can be used in various studies, including drug development, organic synthesis, and material science.
Molecular Structure Analysis
The molecular weight of “this compound” is 245.19 . The InChI Code is 1S/C9H20N2O.2ClH/c1-8(12)9-2-5-11(6-3-9)7-4-10;;/h8-9,12H,2-7,10H2,1H3;2*1H .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 245.19 . The InChI Code is 1S/C9H20N2O.2ClH/c1-8(12)9-2-5-11(6-3-9)7-4-10;;/h8-9,12H,2-7,10H2,1H3;2*1H .Scientific Research Applications
Synthesis and Chemical Properties
- The compound serves as a versatile precursor in synthesizing a wide range of piperidine derivatives, showcasing methods of synthesis and pharmacological properties of derivatives like trihexyphenidyl, biperiden, and others. These derivatives have been explored for their therapeutic potentials and chemical functionalities (Vardanyan, 2018).
- Microwave-assisted synthesis has been employed to produce piperidine-containing pyrimidine imines and thiazolidinones, highlighting the compound's role in facilitating efficient synthetic routes for compounds with potential antibacterial activity (Merugu et al., 2010).
Pharmacological Applications
- Piperidine derivatives have been explored for their selective estrogen receptor modulator (SERM) activities. The design and synthesis of chiral piperidin-4-ols based on pharmacophore models aim to develop novel SERMs with potential applications in treating conditions like breast cancer (Yadav et al., 2011).
- Studies on antimicrobial activities of novel 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea derivatives, synthesized through reactions involving piperidine, show the compound's significance in generating new antimicrobial agents (Bhasker et al., 2018).
Molecular Design and Biological Evaluation
- The compound has facilitated the synthesis and biological evaluation of molecules like 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfide, indicating its utility in discovering compounds with enzyme inhibition properties and potential therapeutic applications (Khalid et al., 2016).
- Hydrogen-bonding patterns in enaminones involving piperidin derivatives have been studied, highlighting the compound's role in understanding intermolecular interactions and their implications in drug design (Balderson et al., 2007).
Safety and Hazards
properties
IUPAC Name |
1-[1-(2-aminophenyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(16)11-6-8-15(9-7-11)13-5-3-2-4-12(13)14/h2-5,10-11,16H,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCFYSYSYUMUAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C2=CC=CC=C2N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,2S)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474759.png)










